3-[2-(1-AZEPANYL)-1-DIAZENYL]-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE
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Overview
Description
3-[2-(1-Azepanyl)-1-diazenyl]-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for various chemical modifications and biological activities .
Preparation Methods
The synthesis of 3-[2-(1-azepanyl)-1-diazenyl]-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction leads to the formation of the pyrazolopyridine core, which can then be further modified through various functional group transformations, such as reductive desulfurization, hydrolysis, and Suzuki coupling .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-[2-(1-Azepanyl)-1-diazenyl]-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolopyridine core are replaced with other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions with aryl boronic acids can yield aryl-substituted pyrazolopyridine derivatives .
Scientific Research Applications
3-[2-(1-Azepanyl)-1-diazenyl]-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-(1-azepanyl)-1-diazenyl]-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, as a TRK inhibitor, the compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition leads to the suppression of cell proliferation, differentiation, and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
3-[2-(1-Azepanyl)-1-diazenyl]-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds within the pyrazolopyridine family, such as:
1H-Pyrazolo[3,4-b]pyridine: This compound shares the same core structure but may have different substituents at various positions, leading to variations in biological activity and chemical reactivity.
2H-Pyrazolo[3,4-b]pyridine: This isomeric form differs in the position of the nitrogen atoms within the ring system, resulting in distinct chemical and biological properties.
Other Pyrazolopyridine Derivatives: Various derivatives with different substituents at positions N1, C3, C4, C5, and C6 have been synthesized and studied for their diverse biological activities, including antitubercular, anticancer, and anti-inflammatory properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazolopyridine derivatives .
Properties
IUPAC Name |
(E)-azepan-1-yl-(4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-10-9-11(2)15-13-12(10)14(17-16-13)18-19-20-7-5-3-4-6-8-20/h9H,3-8H2,1-2H3,(H,15,16,17)/b19-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMUXKSVXLCJGA-VHEBQXMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N=NN3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NNC(=C12)/N=N/N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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